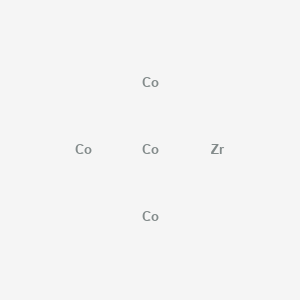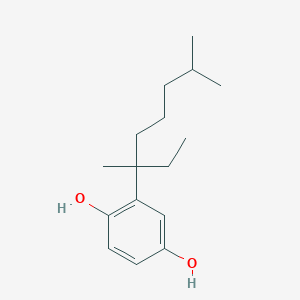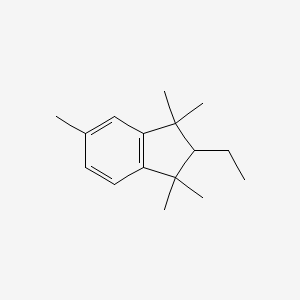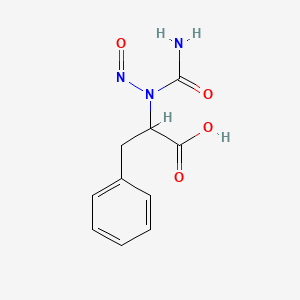
Cobalt--zirconium (4/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–zirconium (4/1) is an intermetallic compound composed of cobalt and zirconium in a 4:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of cobalt and zirconium results in a material with enhanced magnetic, mechanical, and thermal properties, making it suitable for a wide range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of cobalt–zirconium (4/1) typically involves high-temperature solid-state reactions. One common method is the direct reaction of elemental cobalt and zirconium powders. The powders are mixed in the desired stoichiometric ratio and subjected to high temperatures, often in the range of 1000-1500°C, under an inert atmosphere to prevent oxidation. The reaction can be carried out in a vacuum furnace or an inert gas atmosphere, such as argon .
Industrial Production Methods
In industrial settings, the production of cobalt–zirconium (4/1) may involve more advanced techniques such as arc melting or induction melting. These methods allow for better control over the reaction conditions and result in a more homogeneous product. The molten mixture is then rapidly cooled to form the desired intermetallic compound .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt–zirconium (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both cobalt and zirconium, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium (4/1) can be oxidized in the presence of oxygen or other oxidizing agents. The reaction typically occurs at elevated temperatures and results in the formation of cobalt and zirconium oxides.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or carbon monoxide. This reaction is often carried out at high temperatures to facilitate the reduction process.
Substitution: Cobalt–zirconium (4/1) can undergo substitution reactions with other metals or non-metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields cobalt oxide and zirconium oxide, while reduction can produce elemental cobalt and zirconium .
Aplicaciones Científicas De Investigación
Cobalt–zirconium (4/1) has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: In biological research, cobalt–zirconium (4/1) is studied for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: The compound’s biocompatibility and unique properties make it a candidate for use in medical implants and devices.
Industry: Cobalt–zirconium (4/1) is used in the production of high-performance materials, such as magnetic alloys and heat-resistant coatings.
Mecanismo De Acción
The mechanism of action of cobalt–zirconium (4/1) is primarily related to its ability to interact with various molecular targets and pathways. In catalytic applications, the compound’s surface properties and electronic structure play a crucial role in facilitating chemical reactions. The presence of cobalt and zirconium allows for multiple reaction pathways, enhancing the compound’s catalytic efficiency .
In biomedical applications, the compound’s magnetic properties enable it to interact with external magnetic fields, making it useful for imaging and targeted drug delivery. The biocompatibility of cobalt–zirconium (4/1) ensures that it can be safely used in medical applications without causing adverse effects .
Comparación Con Compuestos Similares
Cobalt–zirconium (4/1) can be compared with other similar intermetallic compounds, such as cobalt–iron (4/1) and cobalt–nickel (4/1). While these compounds share some similarities, cobalt–zirconium (4/1) stands out due to its unique combination of properties:
Magnetic Properties: Cobalt–zirconium (4/1) exhibits superior magnetic properties compared to cobalt–iron (4/1) and cobalt–nickel (4/1), making it more suitable for applications in magnetic materials and devices.
Thermal Stability: The presence of zirconium enhances the thermal stability of the compound, making it more resistant to high temperatures compared to its counterparts.
Mechanical Properties: Cobalt–zirconium (4/1) has better mechanical properties, such as hardness and wear resistance, compared to similar compounds.
List of Similar Compounds
- Cobalt–iron (4/1)
- Cobalt–nickel (4/1)
- Cobalt–titanium (4/1)
- Cobalt–manganese (4/1)
Propiedades
Número CAS |
70443-42-4 |
|---|---|
Fórmula molecular |
Co4Zr |
Peso molecular |
326.96 g/mol |
Nombre IUPAC |
cobalt;zirconium |
InChI |
InChI=1S/4Co.Zr |
Clave InChI |
OGEBFAWQOMYLSM-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Co].[Co].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)

![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)

![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)



![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)

